

Spectroscopic Profile of Ethyl 2-oxovalerate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-oxovalerate*

Cat. No.: *B129232*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **Ethyl 2-oxovalerate** (CAS No: 50461-74-0), a valuable reagent in organic synthesis. The document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, supplemented with detailed experimental protocols and a visual workflow for spectroscopic analysis.

Molecular Structure and Properties

Ethyl 2-oxovalerate, also known as ethyl 2-oxopentanoate, possesses the molecular formula C7H12O3.^{[1][2][3]} Its structure features a terminal ethyl ester group and a ketone functionality at the second carbon position of a five-carbon chain.

Molecular Weight: 144.17 g/mol ^{[1][3]} Exact Mass: 144.078644241 Da^[1]

Spectroscopic Data

The following sections summarize the essential spectroscopic data for the characterization of **Ethyl 2-oxovalerate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for **Ethyl 2-oxovalerate** are presented below.

Table 1: ^1H NMR Spectroscopic Data for **Ethyl 2-oxovalerate** (500 MHz, CDCl_3)[4]

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
4.32	Quartet (q)	2H	7.3	-OCH ₂ CH ₃
2.81	Triplet (t)	2H	7.3	-C(O)CH ₂ CH ₂ -
1.67	Sextet	2H	7.3	-CH ₂ CH ₂ CH ₃
1.37	Triplet (t)	3H	7.3	-OCH ₂ CH ₃
0.97	Triplet (t)	3H	7.3	-CH ₂ CH ₃

Table 2: ^{13}C NMR Spectroscopic Data for **Ethyl 2-oxovalerate** (125.8 MHz, CDCl_3)[4]

Chemical Shift (δ) ppm	Assignment
194.7	C=O (Ketone)
161.4	C=O (Ester)
62.3	-OCH ₂ CH ₃
41.2	-C(O)CH ₂ CH ₂ -
16.6	-CH ₂ CH ₂ CH ₃
14.0	-OCH ₂ CH ₃
13.5	-CH ₂ CH ₃

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorptions for **Ethyl 2-oxovalerate** are predicted based on the functional groups present.

Table 3: Predicted Infrared (IR) Absorption Data for **Ethyl 2-oxovalerate**

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
~1740-1720	C=O stretch	Ester
~1715	C=O stretch	Ketone
~1200	C-O stretch	Ester
~2975-2860	C-H stretch	Aliphatic

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for **Ethyl 2-oxovalerate**[\[2\]](#)

Adduct	Predicted m/z
[M+H] ⁺	145.08592
[M+Na] ⁺	167.06786
[M+NH ₄] ⁺	162.11246
[M+K] ⁺	183.04180
[M-H] ⁻	143.07136

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization.

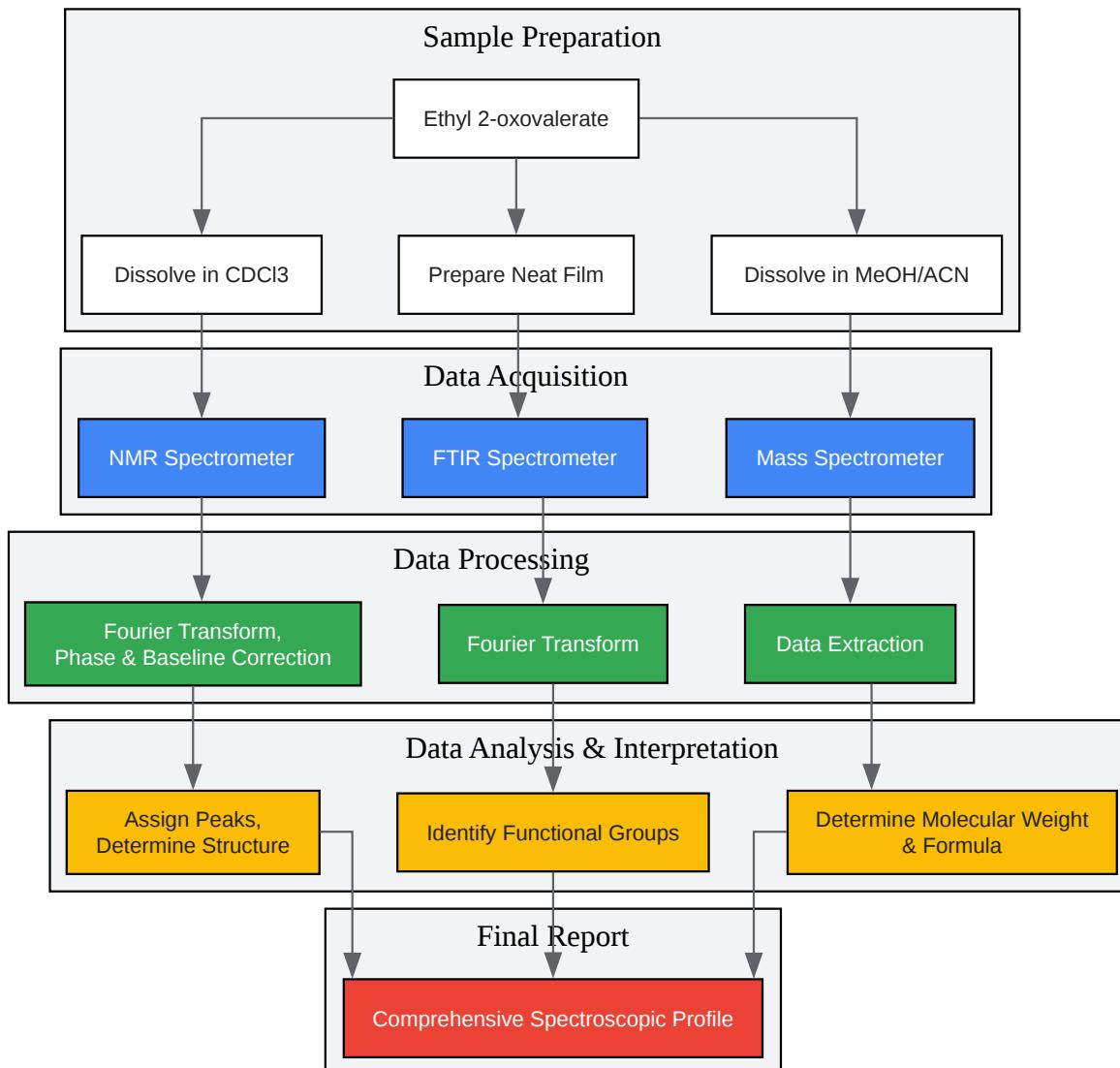
NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **Ethyl 2-oxovalerate** in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Data Acquisition:

- Transfer the solution to a 5 mm NMR tube.
- Acquire ^1H and ^{13}C NMR spectra on a 500 MHz NMR spectrometer.
- For ^1H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and the acquisition of 16 scans.
- For ^{13}C NMR, a proton-decoupled sequence is used with a 45° pulse angle, a relaxation delay of 2 seconds, and the acquisition of 1024 scans.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C .

Infrared (IR) Spectroscopy

- Sample Preparation: Place a drop of neat **Ethyl 2-oxovalerate** liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
- Data Acquisition:
 - Place the salt plates in the sample holder of an FTIR spectrometer.
 - Record the spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.
 - Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.


Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **Ethyl 2-oxovalerate** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition:
 - Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).

- Acquire the mass spectrum in both positive and negative ion modes over a mass range of m/z 50-500.
- Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Ethyl 2-oxovalerate**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 2-oxovalerate | C7H12O3 | CID 123521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Ethyl 2-oxovalerate (C7H12O3) [pubchemlite.lcsb.uni.lu]
- 3. Ethyl 2-oxovalerate | SIELC Technologies [sielc.com]
- 4. Ethyl 2-oxovalerate | 50461-74-0 [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 2-oxovalerate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129232#spectroscopic-data-for-ethyl-2-oxovalerate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com